REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8](CC2SC(N)=NC=2)=[CH:7][CH:6]=[CH:5][N:4]=1.ClC(CC1C=[N:23]C=CC=1)C=O.NC(N)=S>C(O)C>[CH3:1][O:2][C:3]1[C:8]([NH2:23])=[CH:7][CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC1=NC=CC=C1CC1=CN=C(S1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=O)CC=1C=NC=CC1
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Name
|
|
Quantity
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14.8 g
|
Type
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reactant
|
Smiles
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NC(=S)N
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was removed
|
Type
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ADDITION
|
Details
|
the residue was diluted with dichoromethane (1.2 L)
|
Type
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WASH
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Details
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washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL)
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Type
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EXTRACTION
|
Details
|
The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL)
|
Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized, from ethyl acetate and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |